2-Methyl-5-(tributylstannyl)thiazole
Overview
Description
“2-Methyl-5-(tributylstannyl)thiazole” is a chemical compound with the CAS Number: 223418-75-5 . It has a molecular weight of 389.21 and its IUPAC name is 2-methyl-5-(tributylstannyl)-1H-1lambda3-thiazole . It is in liquid form at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(tributylstannyl)thiazole” is represented by the InChI code: 1S/C4H5NS.3C4H9.Sn/c1-4-5-2-3-6-4;31-3-4-2;/h2,6H,1H3;31,3-4H2,2H3 . This indicates that the compound consists of a thiazole ring with a methyl group and a tributylstannyl group attached to it.Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-5-(tributylstannyl)thiazole” are not available, it’s known that tributylstannyl compounds are often used as reagents for arylation of thiazole by Stille cross-coupling .Physical And Chemical Properties Analysis
“2-Methyl-5-(tributylstannyl)thiazole” is a solid compound with a predicted boiling point of 379.6±35.0 °C . It has a molecular weight of 388.20 .Scientific Research Applications
Anticancer Applications
- Anticancer Properties of Thiazole Derivatives : Thiazole derivatives, including those similar to 2-Methyl-5-(tributylstannyl)thiazole, have shown potent anticancer activities. For instance, compounds synthesized from 4-Methyl-2-phenylthiazole-5-carbohydrazide demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
- Synthesis of Thiazole Derivatives for Anticancer Evaluation : A series of 5-(2′-indolyl)thiazoles synthesized from thioamides showed encouraging anticancer activity and selectivity towards certain cancer cell lines (Vaddula et al., 2016).
- Anti-Proliferative Effect of Thiazole Analogue in Carcinoma Cell Lines : A thiazole analogue exhibited significant anti-proliferative activity in different human carcinoma cell lines, indicating its potential as a specific anticancer agent (Amin et al., 2017).
Pharmacological Applications
- Synthesis and Binding Profile of Thiazole Derivatives : A study on the synthesis and binding profile of 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a potent serotonin-3 receptor antagonist, showed effective penetration into the central nervous system, suggesting its use in neuropharmacology (Rosen et al., 1990).
Chemical Synthesis and Reactions
- Facile Introduction of Different Substituents : The study of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole showed a facile method for introducing different substituents, leading to the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one, indicating its utility in organic synthesis (Hanamoto et al., 2008).
- Synthesis of Isoxazoles : A study on the synthesis of 5-(tributylstannyl)isoxazoles highlighted their synthesis via the 1,3-dipolar cycloaddition reaction, showing the compound's versatility in chemical reactions (Sakamoto et al., 1991).
Safety And Hazards
The compound is classified as dangerous with hazard statements including H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), H400 (Very toxic to aquatic life), and H410 (Very toxic to aquatic life with long-lasting effects) .
Future Directions
properties
IUPAC Name |
tributyl-(2-methyl-1,3-thiazol-5-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NS.3C4H9.Sn/c1-4-5-2-3-6-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVDGHNBPOLJIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(tributylstannyl)thiazole |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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